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molecular formula C7H6N2OS B8574645 1,2-Benzisothiazol-4-ol, 7-amino-

1,2-Benzisothiazol-4-ol, 7-amino-

Cat. No. B8574645
M. Wt: 166.20 g/mol
InChI Key: ZGFCMRQLEMJWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04189433

Procedure details

15.1 g of 7-amino-4-hydroxy-1,2-benzisothiazole are slowly suspended in 30 ml of concentrated hydrochloric acid and diazotized with 15 ml of amyl nitrite at from 0° to 5° C. After slowly heating the mixture to 60° C., 18 g of zinc dust are added in 10 portions and the mixture is refluxed until the evolution of gas has ceased. When the mixture has cooled, it is filtered through Celite and the filtrate is partitioned between dilute sodium hydroxide solution and chloroform. After acidifying the aqueous phase and repeatedly extracting it with methylene chloride, the combined organic extracts are dried over magnesium sulfate and freed from the solvent. This gives from 2 to 3 g of 4-hydroxy-1,2-benzisothiazole, which is identical with the compound prepared as described in Example 9.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
18 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:10]2[S:9][N:8]=[CH:7][C:6]=2[C:5]([OH:11])=[CH:4][CH:3]=1.N(OCCCCC)=O>Cl.[Zn]>[OH:11][C:5]1[C:6]2[CH:7]=[N:8][S:9][C:10]=2[CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
NC1=CC=C(C=2C=NSC21)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
N(=O)OCCCCC
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
18 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed until the evolution of gas
TEMPERATURE
Type
TEMPERATURE
Details
When the mixture has cooled
FILTRATION
Type
FILTRATION
Details
it is filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate is partitioned between dilute sodium hydroxide solution and chloroform
EXTRACTION
Type
EXTRACTION
Details
repeatedly extracting it with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts are dried over magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC2=C1C=NS2
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 (± 0.5) g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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